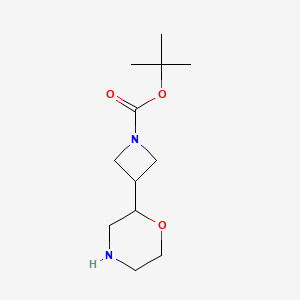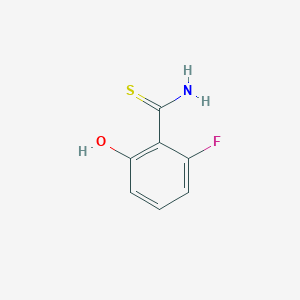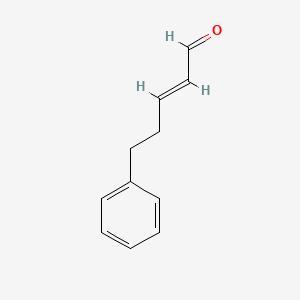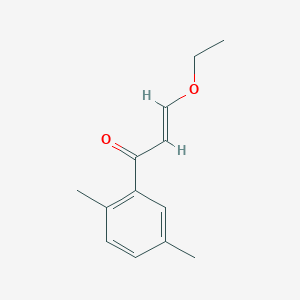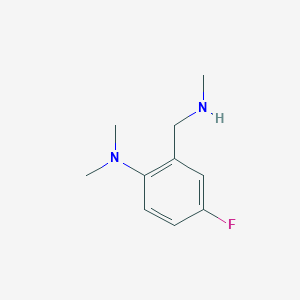
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline is an organic compound with the molecular formula C10H15FN2. It is a derivative of aniline, characterized by the presence of a fluorine atom at the para position and a dimethylamino group at the ortho position relative to the amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline typically involves multiple steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-2-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 4-fluoro-2-aminoaniline.
Dimethylation: The amino group is subsequently dimethylated using formaldehyde and formic acid to produce 4-fluoro-N,N-dimethyl-2-aminoaniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Common industrial methods include the use of palladium-catalyzed amination reactions and other transition metal-catalyzed processes .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amine derivatives .
Aplicaciones Científicas De Investigación
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-N,N-dimethyl-2-nitroaniline: Similar in structure but with a nitro group instead of a methylamino group.
4-Fluoro-N,N-dimethylaniline: Lacks the methylamino group present in 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline.
4-Fluoro-2-methylaniline: Contains a methyl group instead of a dimethylamino group.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a dimethylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H15FN2 |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
4-fluoro-N,N-dimethyl-2-(methylaminomethyl)aniline |
InChI |
InChI=1S/C10H15FN2/c1-12-7-8-6-9(11)4-5-10(8)13(2)3/h4-6,12H,7H2,1-3H3 |
Clave InChI |
RAIPNZRPOWUALU-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC(=C1)F)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



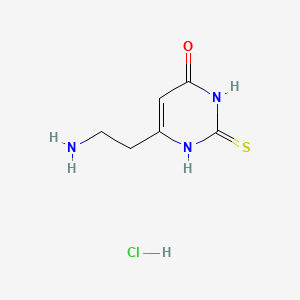
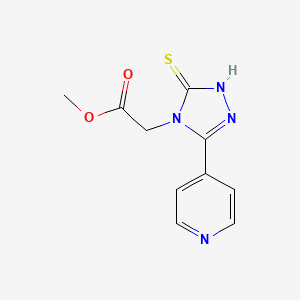
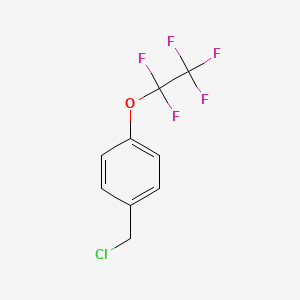


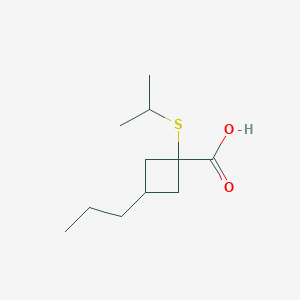
![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)
